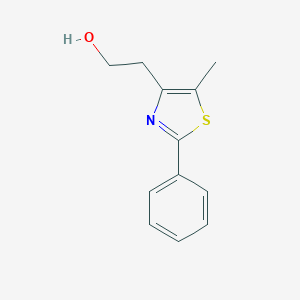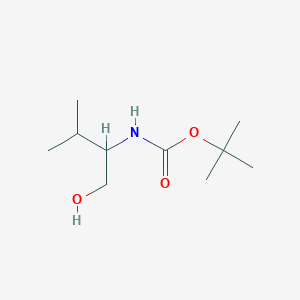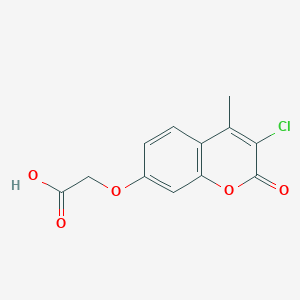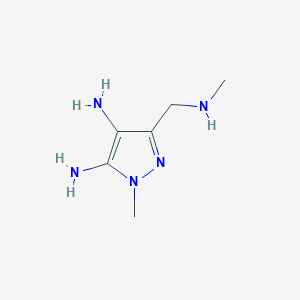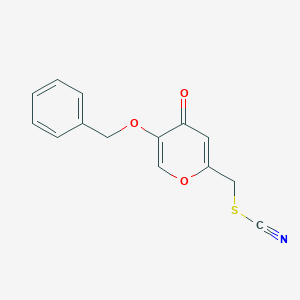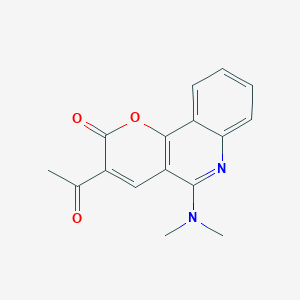
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is also known as DMAPT and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of DMAPT involves the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. DMAPT inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that plays a critical role in the regulation of NF-κB activity. This leads to the downregulation of genes involved in inflammation and cancer progression.
Biochemical And Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DMAPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, DMAPT has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Advantages And Limitations For Lab Experiments
One of the main advantages of DMAPT is its relatively simple synthesis method, which allows for large-scale production. Additionally, DMAPT has been extensively studied and has been shown to have a variety of potential applications in scientific research. However, there are also some limitations to using DMAPT in lab experiments. One limitation is that DMAPT is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, DMAPT has been shown to have some toxicity in animal models, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of DMAPT. One potential direction is the development of more water-soluble derivatives of DMAPT, which could improve its efficacy in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of DMAPT and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of DMAPT in humans, which could pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of DMAPT involves the reaction of 3-acetyl-5-aminomethyl-2H-pyran-2-one with dimethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The synthesis of DMAPT is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMAPT has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, DMAPT has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
properties
CAS RN |
172753-39-8 |
|---|---|
Product Name |
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- |
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
InChI Key |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Other CAS RN |
172753-39-8 |
synonyms |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)

